molecular formula C11H13N3O B599983 4-(Piperazin-1-yl)benzo[d]oxazole CAS No. 105684-82-0

4-(Piperazin-1-yl)benzo[d]oxazole

Cat. No. B599983
M. Wt: 203.245
InChI Key: ABQLIOHPHGHDFE-UHFFFAOYSA-N
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Description

“4-(Piperazin-1-yl)benzo[d]oxazole” is a compound that has been studied for its potential therapeutic applications . It is a part of the family of heterocyclic compounds, which are of immense importance due to their wide spectrum of biological activities .


Synthesis Analysis

The synthesis of a series of substituted 2-(piperazin-1-yl)benzothiazole/benzoxazole coupled with 1,3,4-oxadiazole-2-thiol pharmacophore is described using a three-carbon spacer . The structures of the compounds were confirmed by NMR and mass spectral data .


Molecular Structure Analysis

The molecular structure of “4-(Piperazin-1-yl)benzo[d]oxazole” was confirmed by NMR and mass spectral data during its synthesis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “4-(Piperazin-1-yl)benzo[d]oxazole” involve coupling it with a 1,3,4-oxadiazole-2-thiol pharmacophore using a three-carbon spacer .

Scientific Research Applications

Metabolism and Pharmacological Actions

Piperazine derivatives are known for their extensive metabolism and systemic actions, particularly in the treatment of depression, psychosis, or anxiety. They undergo CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines, which significantly influence serotonin receptor-related effects. These metabolites exhibit a broad distribution in tissues, including the brain, and are further metabolized by CYP2D6-dependent oxidation. Their formation plays a crucial role in the pharmacological actions of arylpiperazine derivatives used in clinical applications (Caccia, 2007).

Anti-mycobacterial Activity

Piperazine and its analogues have been reported to possess potent anti-mycobacterial properties, particularly against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This emphasizes the medicinal significance of piperazine as a core structure in designing anti-TB molecules, highlighting its role in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

DNA Interaction and Drug Design

Hoechst 33258 and its analogues, which include piperazine derivatives, are known to bind strongly to the minor groove of double-stranded B-DNA, particularly AT-rich sequences. These compounds are utilized in fluorescent DNA staining, chromosome analysis, and as radioprotectors and topoisomerase inhibitors. This demonstrates the utility of piperazine-based compounds in biological research and drug design (Issar & Kakkar, 2013).

Therapeutic Use in Psychotic and Mood Disorders

Piperazine derivatives, such as Lurasidone, are used in treating psychotic and mood disorders, showcasing efficacy in schizophrenia and bipolar depression. These compounds have been recognized for their safety profile, especially in not inducing weight-gain, metabolic, or cardiac abnormalities, albeit with a noted risk of akathisia. This highlights the therapeutic potential and pharmacological safety of piperazine derivatives in managing mental health conditions (Pompili et al., 2018).

Piperazine in Therapeutic Patents

Piperazine is a versatile scaffold in drug design, present in various therapeutic agents with broad applications, including antipsychotic, antihistamine, antianginal, and anticancer drugs. Research and patents reveal the flexibility of piperazine as a building block in discovering drug-like elements, highlighting its significance in the pharmacophore's emergence across a range of diseases (Rathi et al., 2016).

Future Directions

The future directions for research on “4-(Piperazin-1-yl)benzo[d]oxazole” could involve further exploration of its potential therapeutic applications, particularly in the field of cancer therapy . Additionally, more research could be conducted to understand its mechanism of action and to evaluate its safety and hazards.

properties

IUPAC Name

4-piperazin-1-yl-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-2-9(14-6-4-12-5-7-14)11-10(3-1)15-8-13-11/h1-3,8,12H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABQLIOHPHGHDFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C3C(=CC=C2)OC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40743404
Record name 4-(Piperazin-1-yl)-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Piperazin-1-yl)benzo[d]oxazole

CAS RN

105684-82-0
Record name 4-(Piperazin-1-yl)-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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